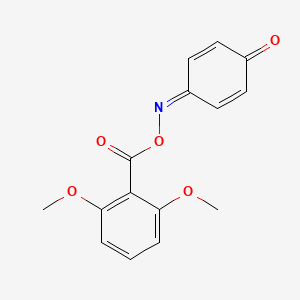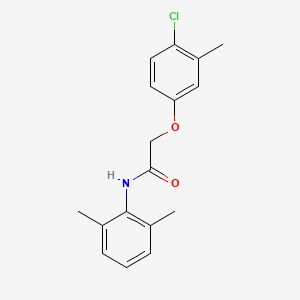
benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime, also known as BQNO, is a synthetic compound that has been widely used in scientific research. It is a redox-cycling agent that can generate reactive oxygen species, which makes it a valuable tool in various biological studies.
Mecanismo De Acción
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime acts as a redox-cycling agent, which means that it can undergo cyclic oxidation and reduction reactions. It can accept electrons from various electron donors, such as NADH and succinate, and transfer them to molecular oxygen to generate reactive oxygen species. This compound can also inhibit the activity of mitochondrial complex III, which is involved in the electron transport chain and ATP production.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and mitochondrial dysfunction in various cell types. It can also activate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and metabolism. This compound has been used to study the effects of oxidative stress on cellular processes, such as apoptosis, autophagy, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime is a valuable tool for studying oxidative stress and mitochondrial function in vitro. It can be used to induce oxidative stress and mitochondrial dysfunction in a controlled manner, which allows for the study of their effects on cellular processes. However, this compound has some limitations, such as its potential toxicity and non-specific effects. It is important to use appropriate controls and concentrations when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime. One area of interest is the role of oxidative stress in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound can be used to study the effects of oxidative stress on mitochondrial function and cellular processes in these diseases. Another area of interest is the development of new redox-cycling agents that are more specific and less toxic than this compound. These agents could be used to study the effects of oxidative stress on cellular processes in a more controlled manner.
Métodos De Síntesis
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with hydroxylamine hydrochloride to form the oxime. The oxime is then reacted with 1,4-benzoquinone to form this compound.
Aplicaciones Científicas De Investigación
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime has been used in various scientific research applications, including studies on mitochondrial function, oxidative stress, and cell signaling pathways. It has been shown to induce mitochondrial dysfunction and increase reactive oxygen species production, which can lead to cell death. This compound has also been used to study the role of oxidative stress in aging and age-related diseases.
Propiedades
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-12-4-3-5-13(20-2)14(12)15(18)21-16-10-6-8-11(17)9-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENHPASUHBAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)
![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)



![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

